molecular formula C21H21D4ClN2O3 B602437 Cetirizine D4 CAS No. 1219803-84-5

Cetirizine D4

Cat. No.: B602437
CAS No.: 1219803-84-5
M. Wt: 392.89
InChI Key:
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Description

Cetirizine D4 is a deuterated form of cetirizine, a second-generation antihistamine commonly used to treat allergic rhinitis, dermatitis, and urticaria. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can enhance the pharmacokinetic properties of the compound. This compound retains the therapeutic effects of cetirizine while potentially offering improved metabolic stability and reduced side effects.

Mechanism of Action

Target of Action

Cetirizine D4, like its parent compound Cetirizine, is a selective antagonist of the Histamine-1 (H1) receptor . The H1 receptor plays a crucial role in allergic reactions, and its inhibition can alleviate symptoms of allergies.

Mode of Action

This compound exerts its effects by selectively inhibiting peripheral H1 receptors . This inhibition prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine pathway. By blocking the H1 receptor, this compound prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and promotion of immune cell activity . This results in the alleviation of allergy symptoms.

Pharmacokinetics

Cetirizine is minimally metabolized and has an elimination half-life of approximately 8 hours . It is also 91% protein-bound and has a small volume of distribution . The pharmacokinetics of Cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of allergy symptoms. By blocking the H1 receptor, this compound prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study conducted in an environmental exposure unit, Cetirizine 10 mg/day was found to be significantly more effective than loratadine 10 mg/day in treating the symptoms of seasonal allergic rhinitis . This suggests that the drug’s efficacy can vary depending on the allergen load in the environment.

Biochemical Analysis

Biochemical Properties

Cetirizine D4 functions as a selective antagonist of the histamine H1 receptor. By binding to these receptors, it inhibits the action of histamine, a compound involved in allergic responses. This compound interacts with various biomolecules, including histamine receptors on the surface of cells, eosinophils, and other immune cells. These interactions result in the inhibition of histamine-induced effects such as vasodilation, increased vascular permeability, and chemotaxis of eosinophils .

Cellular Effects

This compound exerts significant effects on various cell types, particularly those involved in allergic responses. It inhibits the recruitment and activation of eosinophils, which are key players in allergic inflammation. Additionally, this compound reduces the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells, thereby limiting the migration of immune cells to sites of inflammation . This compound also modulates cell signaling pathways, including those involving leukotrienes and cytokines, which play roles in the inflammatory response.

Molecular Mechanism

The primary mechanism of action of this compound involves its selective binding to histamine H1 receptors. By occupying these receptors, this compound prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions. This binding is competitive and reversible, allowing this compound to effectively block histamine-induced responses without permanently altering receptor function . Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from mast cells and basophils .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, maintaining its efficacy for extended periods. Its activity can diminish with prolonged exposure to light and heat. In vitro studies have shown that this compound retains its antihistamine activity for several hours after administration, with a gradual decline in effectiveness as the compound is metabolized and excreted . Long-term studies indicate that this compound does not accumulate in tissues, reducing the risk of chronic toxicity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces histamine-induced wheal and flare reactions without causing significant sedation or other adverse effects . At higher doses, some animals may exhibit mild sedation and gastrointestinal disturbances. The threshold for these adverse effects is generally higher than the therapeutic dose, indicating a wide margin of safety for this compound .

Metabolic Pathways

This compound undergoes minimal metabolism in the body, with the majority of the compound being excreted unchanged in the urine. This limited metabolism reduces the risk of drug-drug interactions and ensures consistent pharmacokinetic profiles . The primary metabolic pathway involves O-dealkylation, resulting in the formation of a minor metabolite that is also excreted in the urine . The stability of this compound in the body allows for predictable and reliable dosing in both clinical and research settings.

Transport and Distribution

This compound is well-absorbed after oral administration and is widely distributed throughout the body. It crosses the blood-brain barrier to a limited extent, which minimizes central nervous system side effects such as sedation . The compound is transported in the bloodstream primarily bound to plasma proteins, which facilitates its distribution to target tissues. This compound is also actively transported by P-glycoprotein, which limits its accumulation in the brain and other sensitive tissues .

Subcellular Localization

Within cells, this compound is primarily localized to the cytoplasm and cell membrane, where it interacts with histamine H1 receptors. The compound does not appear to accumulate in specific organelles, which reduces the risk of intracellular toxicity . Post-translational modifications do not significantly affect the localization or function of this compound, allowing it to maintain its activity across different cell types and conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine D4 involves the incorporation of deuterium into the cetirizine molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Employing techniques such as chromatography to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Cetirizine D4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.

    Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced cetirizine derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Cetirizine D4 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of cetirizine and its derivatives.

    Drug Development: Employed in the development of new antihistamine drugs with improved properties.

    Biological Research: Utilized in studies investigating the effects of deuteration on biological systems and drug metabolism.

    Industrial Applications: Applied in the production of deuterated drugs and compounds for various industrial purposes.

Comparison with Similar Compounds

    Cetirizine: The non-deuterated form of Cetirizine D4, commonly used as an antihistamine.

    Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties.

    Diphenhydramine: A first-generation antihistamine with sedative effects.

Comparison:

    Metabolic Stability: this compound may offer improved metabolic stability compared to cetirizine and levocetirizine due to the presence of deuterium.

    Side Effects: this compound is expected to have fewer side effects compared to first-generation antihistamines like diphenhydramine, which are known for their sedative properties.

    Efficacy: this compound retains the efficacy of cetirizine in treating allergic conditions while potentially offering enhanced pharmacokinetic properties.

Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSPGNDCPOVPBA-AKJKYJKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070015-27-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070015-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
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Q & A

Q1: What analytical technique is used to quantify Cetirizine in the study?

A1: The study utilizes High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) for Cetirizine quantification. [] This technique is highly sensitive and specific, making it suitable for accurately measuring drug concentrations in biological samples.

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